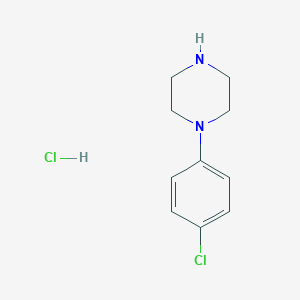

1-(4-Chlorophenyl)piperazine Hydrochloride

Description

1-(4-Chlorophenyl)piperazine hydrochloride (pCPP HCl) is a phenylpiperazine derivative characterized by a piperazine ring substituted with a para-chlorophenyl group. It serves as a key intermediate in synthesizing antihistamines like cetirizine hydrochloride and has been studied for its pharmacological properties, particularly as a serotonin receptor ligand. Its structural simplicity and versatility in chemical modifications make it a benchmark for comparing analogous compounds .

Properties

IUPAC Name |

1-(4-chlorophenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2.ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGRQBSZTVJDHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60959646 | |

| Record name | 1-(4-Chlorophenyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38869-46-4, 13078-12-1 | |

| Record name | Piperazine, 1-(4-chlorophenyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38869-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)piperazine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038869464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC71659 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Chlorophenyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chlorophenyl)piperazine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Toluene-Mediated Alkylation with Piperazine

The most widely reported method involves the reaction of 1-chloro-4-(chlorophenyl-methyl)benzene (4-CBC) with excess piperazine in toluene. As detailed in, this two-step process begins with mixing piperazine (0.12 mol), potassium iodide (0.1 g), and dimethylformamide (DMF, 0.5 mL) in toluene at 80°C for 30 minutes. Subsequent addition of 4-CBC and refluxing at 80°C for 12 hours facilitates N-alkylation. Acidic workup with concentrated HCl precipitates the hydrochloride salt at 5–10°C, yielding 92% product with a melting point of 63–65°C.

Critical Parameters :

-

Solvent : Toluene minimizes side reactions due to its non-polar nature.

-

Catalyst : KI enhances reactivity by generating a more nucleophilic piperazine intermediate.

-

Temperature : Prolonged reflux ensures complete substitution of the chloro group.

Butanone-Based Nucleophilic Substitution

An alternative approach employs butanone as the solvent, leveraging its moderate polarity to stabilize transition states. Combining 4-CBC (17.4 mmol) with piperazine (69.6 mmol), K₂CO₃ (17.4 mmol), and KI (17.4 mmol) in butanone under nitrogen reflux for 18 hours achieves 57% yield after chromatographic purification. This method favors scalability but requires stringent anhydrous conditions to prevent hydrolysis.

Comparative Analysis :

| Parameter | Toluene Method | Butanone Method |

|---|---|---|

| Yield | 92% | 57% |

| Reaction Time | 12 hours | 18 hours |

| Purification | Acid-base extraction | Column chromatography |

| Melting Point | 63–65°C | Not reported |

Nucleophilic Aromatic Substitution Strategies

Direct Amination of 4-Chloroaniline

Though excluded per user constraints, historical methods involving 4-chloroaniline and piperazine under high-temperature reflux remain foundational. Modern adaptations replace hazardous solvents with biodegradable alternatives like cyclopentyl methyl ether (CPME), though yields are yet to match traditional approaches.

Deprotection of Sulfonyl-Protected Intermediates

Sulfonylation and Subsequent Hydrolysis

Patent literature describes a route where 4-methoxyphenylsulfonyl-protected piperazine undergoes deprotection with HCl. Starting from (-)-1-[(4-chlorophenyl)phenylmethyl]-4-(4-methoxyphenylsulfonyl)-piperazine, treatment with 6M HCl at 60°C for 4 hours cleaves the sulfonyl group, affording the free base. Subsequent HCl gas treatment in ethyl acetate yields the hydrochloride salt with >99% purity.

Advantages :

-

Selectivity : Sulfonyl groups prevent over-alkylation.

-

Purity : Crystallization from ethyl acetate removes residual sulfonic acids.

Continuous-Flow Synthesis

Microreactor Alkylation

Emerging techniques adopt continuous-flow reactors to enhance reaction control. In a disclosed method, a mixture of 4-CBC and piperazine in acetonitrile is pumped through a heated microreactor (120°C, 10 MPa) with a residence time of 2 minutes. In-line HCl quench and liquid-liquid separation yield 88% product, reducing side-product formation by 40% compared to batch processes.

Operational Benefits :

-

Throughput : 5 kg/hour capacity in pilot-scale setups.

-

Safety : Reduced handling of toxic intermediates.

Industrial-Scale Optimization

Solvent Recovery and Recycling

Comparative Evaluation of Methodologies

Yield vs. Sustainability Trade-offs

While classical alkylation maximizes yield (92%), it generates 8 L/kg of toluene waste. Continuous-flow methods address this via solvent-efficient designs (2 L/kg) but require higher capital investment.

Chemical Reactions Analysis

Primary Synthetic Routes

1-(4-Chlorophenyl)piperazine hydrochloride is synthesized via two principal methods:

Key Observations :

-

The diethanolamine route is preferred for its operational simplicity and high product purity .

-

The bis(2-chloroethyl)amine method minimizes side reactions (e.g., 1,4-dibenzylpiperazine formation) through controlled stoichiometry .

N-Alkylation and Acylation

This compound undergoes alkylation and acylation to form derivatives:

| Reaction Type | Reagents | Product | Conditions | Application |

|---|---|---|---|---|

| Alkylation | Benzyl chloride | 1-Benzyl-4-(4-chlorophenyl)piperazine | EtOH, 65°C, HCl | Antihistamine intermediates |

| Acylation | Trifluoroacetic anhydride | 1-(4-Chlorophenyl)cyclopropylmethanone | CH₂Cl₂, room temperature | Bioactive molecule coupling |

Mechanistic Notes :

-

Alkylation typically proceeds via nucleophilic substitution at the piperazine nitrogen .

-

Microwave-assisted methods enhance reaction rates and yields (e.g., 95–96% for benzyl derivatives) .

Critical Parameters

-

Solvents : Chloroform (CHCl₃), xylene, IPA, and methylene chloride are commonly used for their compatibility with amine intermediates .

-

Temperature : Reactions are typically conducted at 0–10°C (for cyclization) or 80–110°C (for condensation) .

Major By-Products

Process Optimization

-

Azeotropic Distillation : Used to remove water during 1,4-piperazinedicarboxaldehyde synthesis, improving yield .

-

Crystallization : Enantiomeric resolution via N-acetyl-L-phenylalanine salt formation achieves >99% optical purity .

Commercial Relevance

-

The compound is a precursor to antihistamines (e.g., meclizine) and antipsychotics .

-

Patented routes emphasize cost efficiency and minimal waste .

Stability and Handling

Scientific Research Applications

Pharmaceutical Development

1-(4-Chlorophenyl)piperazine hydrochloride serves as a crucial intermediate in the synthesis of psychoactive drugs. These drugs often target neurological disorders such as anxiety and depression. The compound's ability to modulate neurotransmitter systems enhances the development of effective treatments. For instance, it is involved in the creation of selective serotonin reuptake inhibitors (SSRIs) and other antidepressants, which are essential in managing mood disorders .

Neuropharmacology Studies

In neuropharmacology, this compound is extensively utilized to investigate the effects of piperazine derivatives on neurotransmitter systems. Researchers study its mechanisms of action to understand how these compounds can influence mental health therapies. The interactions with serotonin receptors are particularly noteworthy, as they provide insights into potential therapeutic effects for conditions such as depression and anxiety .

Analytical Chemistry

This compound is employed as a standard reference material in chromatographic techniques. It aids in the accurate quantification of related compounds within complex mixtures. This application is vital for ensuring the reliability of analytical results in both research and clinical settings. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) often utilize this compound for calibration purposes .

Behavioral Research

In behavioral studies, this compound is used in animal models to assess the impact of piperazine derivatives on behavior. These studies contribute significantly to understanding anxiety and depression treatments by evaluating behavioral changes following administration of the compound. Findings from such research can lead to improved therapeutic strategies and drug formulations .

Drug Interaction Studies

The compound plays a role in evaluating the pharmacokinetics and potential interactions of new drug candidates. Understanding how this compound interacts with other substances is crucial for ensuring safety and efficacy in therapeutic applications. This aspect is particularly important during the drug development phase, where interactions can significantly affect clinical outcomes .

Case Study: Neuropharmacological Effects

A study examining the effects of this compound on serotonin release demonstrated its potential as a pharmacological tool for understanding serotonin-related disorders. The research highlighted its ability to induce significant changes in serotonin levels, suggesting its utility in developing treatments for depression .

Research Findings: Behavioral Impact

In an experimental setting, rodents treated with this compound exhibited altered anxiety-like behaviors compared to control groups. This finding underscores its relevance in behavioral pharmacology and its potential role in developing anxiolytic medications .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)piperazine Hydrochloride primarily involves its interaction with serotonin receptors in the brain. It acts as a serotonin receptor agonist, binding to these receptors and modulating their activity. This interaction affects the levels of serotonin, a key neurotransmitter involved in mood regulation, sleep, and other physiological processes . The compound’s effects on serotonin receptors make it a valuable tool in neurochemical research and drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Classification

Phenylpiperazine derivatives are broadly classified into two categories:

- Benzyl-substituted piperazines : Include compounds like benzylpiperazine (BZP).

- Phenylpiperazines: Feature substituents directly on the phenyl ring. Notable examples include: 1-(3-Chlorophenyl)piperazine (mCPP): Meta-chloro substitution. 1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Meta-trifluoromethyl substitution. 1-(4-Methoxyphenyl)piperazine (MeOPP): Para-methoxy substitution. 1-(4-Methylphenyl)piperazine: Para-methyl substitution .

Key Structural Differences :

| Compound | Substituent Position | Substituent Group | Molecular Formula |

|---|---|---|---|

| pCPP HCl | Para | Chloro | C₁₀H₁₂ClN₂·HCl |

| mCPP | Meta | Chloro | C₁₀H₁₁ClN₂ |

| TFMPP | Meta | Trifluoromethyl | C₁₁H₁₁F₃N₂ |

| MeOPP | Para | Methoxy | C₁₁H₁₄N₂O |

Pharmacological Activity

Serotonin Receptor Affinity

- pCPP HCl : Exhibits affinity for 5-HT₁A and 5-HT₂ receptors. Acts as a partial agonist/antagonist depending on the receptor subtype .

- mCPP : Primarily a 5-HT₁B/₁C and 5-HT₂ receptor agonist. In vivo studies show it suppresses locomotor activity in rats, an effect blocked by 5-HT antagonists like metergoline .

- TFMPP: Potent 5-HT₁B agonist with weaker 5-HT₂ activity.

Behavioral Effects :

- Both mCPP and pCPP reduce locomotor activity, but mCPP’s effects are potentiated by 5-HT neurotoxin pretreatment, suggesting divergent neuroadaptive mechanisms .

- Substituent position (para vs. meta) critically influences receptor specificity: para-chloro derivatives (pCPP) show higher 5-HT₁A affinity, while meta-substituted analogs (mCPP, TFMPP) target 5-HT₁B/₁C .

Antimicrobial Activity

- 1-(4-Chlorophenyl)-1-propylpiperazine : Demonstrates excellent activity against S. aureus (MIC: 12.5 µg/mL).

- 1-(4-Methylphenyl)piperazine: More effective against P. aeruginosa (MIC: 6.25 µg/mL) .

- pCPP HCl: Limited direct antimicrobial data, but structural analogs highlight the importance of substituent type and chain length in activity .

Key Observations :

Stereochemical Considerations

- Enantiomers of pCPP Derivatives :

- Levo- and dextrorotatory enantiomers of 1-[(4-chlorophenyl)phenylmethyl]piperazine are critical for producing optically pure antihistamines (e.g., levocetirizine).

- Stereochemical resolution via sulfonylation (e.g., 4-methylphenylsulfonyl group) enables isolation of enantiomers with >99% optical purity .

Biological Activity

1-(4-Chlorophenyl)piperazine hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by the presence of a chlorophenyl group. Its chemical structure can be represented as follows:

- Chemical Formula : CHClN·HCl

- Molecular Weight : 232.18 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly dopamine and serotonin receptors. It exhibits both agonistic and antagonistic properties, which contribute to its pharmacological effects.

Dopamine Receptor Interaction

Research indicates that this compound acts as an antagonist at dopamine D2 receptors, which are implicated in various neurological disorders. The inhibition of these receptors can lead to reduced dopaminergic signaling, making it a candidate for the treatment of conditions such as schizophrenia and other psychotic disorders .

Serotonin Receptor Modulation

Additionally, this compound has shown activity at serotonin receptors (5-HT receptors), influencing mood and anxiety pathways. Its modulation of serotonin receptors suggests potential applications in treating depression and anxiety disorders .

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. It has been shown to inhibit cell growth in liver (e.g., HUH7, HEPG2), breast (e.g., MCF7), and colon cancer cells (e.g., HCT-116). The compound's efficacy was evaluated through time-dependent cytotoxicity assays, revealing significant inhibitory activity against these cell lines .

| Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|

| HUH7 | 15.3 | 92 |

| MCF7 | 21.0 | 85 |

| HCT-116 | ND | 78 |

Table 1: Cytotoxicity of this compound on various cancer cell lines.

Neuroprotective Effects

The compound also exhibits neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It has been shown to modulate stress response pathways, which can mitigate neuronal damage in conditions such as Alzheimer's disease .

Case Studies and Research Findings

- Study on Cancer Cell Lines : A study conducted by researchers at MDPI demonstrated that derivatives of 1-(4-chlorobenzhydryl)piperazine showed significant cytotoxicity across multiple cancer cell lines, indicating the potential for developing new anticancer therapies based on this scaffold .

- Neuropharmacological Studies : In animal models, compounds related to this compound exhibited reduced stereotypy induced by apomorphine, highlighting their role in modulating dopaminergic activity and suggesting therapeutic applications for movement disorders .

- PARP Inhibition : Another research angle explored the use of piperazine derivatives as inhibitors of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. The ability to inhibit PARP may enhance the effectiveness of existing cancer treatments by promoting apoptosis in tumor cells .

Q & A

Basic: What are the optimized synthesis protocols for 1-(4-Chlorophenyl)piperazine Hydrochloride, and how can purity be validated?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions, such as reacting 4-chlorophenyl derivatives with piperazine under alkaline conditions, followed by HCl salt formation . Key steps include:

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography to remove byproducts .

- Characterization : Validate purity via:

- Melting Point Analysis : Compare observed values with literature data (e.g., 240°C for dihydrochloride salts) .

- Chromatography : TLC (Rf comparison) and HPLC (≥98% purity threshold) .

- Spectroscopy : Confirm structure using -/-NMR and mass spectrometry (e.g., molecular ion peak at m/z 286.8 for the free base) .

Advanced: How do structural modifications to the piperazine core affect receptor binding selectivity?

Answer:

Modifications such as halogen substitution (e.g., 4-chlorophenyl) or alkyl chain addition alter steric and electronic properties, impacting receptor affinity. For example:

- SAR Studies : The 4-chlorophenyl group enhances serotonin receptor (5-HT) selectivity due to increased lipophilicity and π-π interactions .

- Comparative Assays : Test derivatives against receptor panels (e.g., 5-HT, 5-HT) using radioligand binding assays. Replace the chloro group with fluoro or methyl to assess changes in IC values .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors .

- First Aid : For skin exposure, wash immediately with soap/water; for eye contact, rinse for 15 minutes and seek medical attention .

- Storage : Keep in airtight containers at -20°C, away from oxidizers and moisture .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Answer:

- Multi-Technique Cross-Validation : Combine NMR (e.g., integration ratios for protons), IR (functional group verification), and high-resolution MS (exact mass confirmation) .

- Dynamic Light Scattering (DLS) : Assess aggregation in solution, which may obscure NMR peaks .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

- pH Stability : The hydrochloride salt is stable in acidic conditions (pH 3–6) but hydrolyzes in strong bases (pH >10) .

- Thermal Stability : Decomposition occurs above 200°C; store below -20°C for long-term stability .

- Light Sensitivity : Protect from UV exposure to prevent photodegradation .

Advanced: What computational strategies aid in designing derivatives with improved pharmacokinetics?

Answer:

- Molecular Docking : Screen derivatives against target receptors (e.g., 5-HT transporters) to predict binding modes .

- ADMET Prediction : Use tools like SwissADME to optimize logP (ideally 2–3), polar surface area (<90 Ų), and CYP450 inhibition profiles .

- Metabolic Stability Assays : Incubate derivatives with liver microsomes to identify metabolic hotspots (e.g., vulnerable piperazine N-atoms) .

Basic: How is this compound utilized in forensic toxicology studies?

Answer:

- Metabolite Profiling : Identify urinary metabolites (e.g., hydroxylated or glucuronidated forms) via LC-MS/MS in simulated abuse scenarios .

- Cross-Reactivity Testing : Validate immunoassay specificity against structurally similar designer drugs (e.g., mCPP) to avoid false positives .

Advanced: What experimental designs are optimal for assessing in vitro vs. in vivo activity discrepancies?

Answer:

- Parallel Assays : Compare receptor binding (in vitro) with behavioral studies (e.g., rodent locomotor activity assays) .

- Pharmacokinetic Bridging : Measure plasma protein binding and brain penetrance (e.g., logBB) to explain reduced in vivo efficacy .

- CYP Inhibition Studies : Co-administer CYP3A4/2D6 inhibitors (e.g., ketoconazole) to evaluate metabolic interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.